molecular formula C31H31N3O7S B11085659 ethyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11085659
M. Wt: 589.7 g/mol
InChI Key: XUXXDWDSYCOFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE: is a complex organic compound with a molecular formula of C32H28N2O6S2 This compound is notable for its intricate structure, which includes multiple functional groups such as ethoxycarbonyl, methoxybenzyl, and thiazine rings

Preparation Methods

The synthesis of ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiazine Ring: This step involves the reaction of 4-methoxybenzylamine with a suitable thioamide under acidic conditions to form the thiazine ring.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through an esterification reaction using ethyl chloroformate and a base such as triethylamine.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the thiazine intermediate with a benzoic acid derivative under dehydrating conditions to form the final product.

Chemical Reactions Analysis

ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or methoxybenzyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE can be compared with similar compounds such as:

  • ETHYL 4-[(3-(2,4-DICHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
  • ETHYL 4-{[2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-(3-PHENOXYPHENYL)ACRYLOYL]AMINO}BENZOATE
  • ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of functional groups in ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE makes it particularly interesting for research purposes .

Properties

Molecular Formula

C31H31N3O7S

Molecular Weight

589.7 g/mol

IUPAC Name

ethyl 4-[[2-(4-ethoxycarbonylphenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C31H31N3O7S/c1-4-40-29(37)21-8-12-23(13-9-21)32-28(36)26-18-27(35)34(19-20-6-16-25(39-3)17-7-20)31(42-26)33-24-14-10-22(11-15-24)30(38)41-5-2/h6-17,26H,4-5,18-19H2,1-3H3,(H,32,36)

InChI Key

XUXXDWDSYCOFHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.